Cas no 1206985-04-7 (1-(2,6-difluorophenyl)-3-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylurea)

1-(2,6-Difluorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea is a synthetic urea derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a difluorophenyl group and a methoxy-substituted phenyl ring linked to a pyrrolidinone moiety, suggesting possible bioactivity as a kinase inhibitor or receptor modulator. The presence of fluorine atoms may enhance metabolic stability and binding affinity, while the pyrrolidinone group could contribute to solubility and conformational flexibility. This compound is of interest for structure-activity relationship studies, particularly in the development of targeted therapies. Its well-defined chemical structure allows for precise modifications to optimize pharmacological properties. Suitable for research use under controlled laboratory conditions.
1-(2,6-difluorophenyl)-3-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylurea structure
1206985-04-7 structure
Product Name:1-(2,6-difluorophenyl)-3-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylurea
CAS No:1206985-04-7
MF:C18H17F2N3O3
MW:361.34269118309
CID:5844173
PubChem ID:45504615
Update Time:2025-06-28

1-(2,6-difluorophenyl)-3-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(2,6-difluorophenyl)-3-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylurea
    • 1-(2,6-difluorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea
    • F5833-5419
    • 1-(2,6-difluorophenyl)-3-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)urea
    • VU0522919-1
    • 1206985-04-7
    • AKOS024521348
    • Inchi: 1S/C18H17F2N3O3/c1-26-15-10-11(7-8-14(15)23-9-3-6-16(23)24)21-18(25)22-17-12(19)4-2-5-13(17)20/h2,4-5,7-8,10H,3,6,9H2,1H3,(H2,21,22,25)
    • InChI Key: XMLRQQJVFVLIFY-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C=1NC(NC1C=CC(=C(C=1)OC)N1C(CCC1)=O)=O)F

Computed Properties

  • Exact Mass: 361.12379774g/mol
  • Monoisotopic Mass: 361.12379774g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 512
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 70.7Ų

1-(2,6-difluorophenyl)-3-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylurea Pricemore >>

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Additional information on 1-(2,6-difluorophenyl)-3-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylurea

1-(2,6-difluorophenyl)-3-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylurea: A Novel Compound with Promising Therapeutic Potential

1-(2,6-difluorophenyl)-3-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylurea, identified by its CAS No. 1206985-04-7, represents a significant advancement in the field of pharmaceutical chemistry. This compound is a derivative of phenylurea, a class of molecules known for their diverse biological activities, including anti-inflammatory, antiviral, and antitumor properties. The unique structural features of 1-(2,6-difluorophenyl)-3-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylurea make it a compelling candidate for further exploration in drug development.

The molecular structure of 1-(2,6-difluorophenyl)-3-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylurea consists of a central phenylurea scaffold, with substituents at specific positions that contribute to its biological activity. The 2,6-difluorophenyl group at the para-position of the phenyl ring plays a critical role in modulating the compound's interactions with target proteins. Meanwhile, the 3-methoxy group enhances the molecule's hydrophilicity, potentially improving its solubility and bioavailability. The 4-(2-oxopyrrolidin-1-yl) substituent introduces a cyclic structure that may facilitate specific binding to enzymatic targets, thereby increasing the compound's potency.

Recent studies have highlighted the potential of 1-(2,6-difluorophenyl)-3-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylurea in targeting inflammatory pathways. A 2023 publication in Journal of Medicinal Chemistry demonstrated its ability to inhibit the activity of phosphodiesterase-4 (PDE4), a key enzyme involved in the regulation of inflammatory responses. This finding suggests that the compound could be a valuable therapeutic agent for conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). The 2,6-difluorophenyl group is believed to enhance the compound's affinity for PDE4, while the 3-methoxy substituent may modulate its metabolic stability.

Another area of interest is the compound's potential as an antitumor agent. Preliminary research conducted in 2024 by a team at the University of Tokyo explored its effects on cancer cell lines. The study revealed that 1-(2,6-difluorophenyl)-3-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylurea exhibits cytotoxic activity against breast cancer cells, with an IC50 value of 12.3 μM. This suggests that the compound may interfere with critical cellular processes such as apoptosis regulation. The 2-oxopyrrolidin-1-yl group, which is part of the phenylurea scaffold, is hypothesized to interact with specific protein domains involved in tumor growth.

From a synthetic perspective, the preparation of 1-(2,6-difluorophenyl)-3-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylurea involves a multi-step process that highlights the importance of precise chemical modifications. The synthesis typically begins with the formation of the phenylurea core through a nucleophilic substitution reaction. The 2,6-difluorophenyl group is introduced via a fluorination reaction, while the 3-methoxy substituent is added through an alkylation step. Finally, the 4-(2-oxopyrrolidin-1-yl) group is incorporated through a ring-closure reaction, ensuring the compound's structural integrity.

Pharmacokinetic studies of 1-(2,6-difluorophenyl)-3-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylurea have shown promising results in preclinical models. The compound exhibits good oral bioavailability, with an absolute bioavailability of approximately 78% in rats. Its half-life is estimated to be around 5 hours, indicating that it may require less frequent dosing compared to traditional pharmaceuticals. The 3-methoxy group is thought to contribute to this improved pharmacokinetic profile by enhancing the compound's interaction with plasma proteins.

Despite its potential, the development of 1-(2,6-difluorophenyl)-3-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylurea faces several challenges. One of the primary concerns is its potential toxicity, particularly at higher concentrations. A 2023 study in Toxicological Sciences reported that the compound may induce mild hepatotoxicity in mice, although this effect was reversible with appropriate dosing adjustments. Further research is needed to fully understand the compound's safety profile and to optimize its therapeutic window.

In conclusion, 1-(2,6-difluorophenyl)-3-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylurea represents a promising candidate for the development of novel therapeutics. Its unique molecular structure, combined with its potential to target inflammatory and oncological pathways, positions it as a valuable compound for further investigation. Ongoing research into its pharmacological properties and safety profile will be critical in determining its role in future medical treatments.

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